Cyclopentyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclopentyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a hexahydroquinoline core fused with a benzo-1,3-dioxole moiety. The molecule is characterized by:
- A hexahydroquinoline scaffold with a ketone group at position 5 and a methyl substituent at position 2.
- A 6-nitro-1,3-benzodioxol-5-yl group at position 4, which introduces electron-withdrawing properties and steric bulk.
- A phenyl group at position 7 and a cyclopentyl ester at position 3, contributing to lipophilicity and conformational rigidity.
This compound’s structural complexity necessitates advanced crystallographic techniques (e.g., SHELXL and OLEX2 ) for precise determination of bond angles, torsion angles, and ring puckering .
Properties
IUPAC Name |
cyclopentyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7/c1-16-26(29(33)38-19-9-5-6-10-19)27(20-13-24-25(37-15-36-24)14-22(20)31(34)35)28-21(30-16)11-18(12-23(28)32)17-7-3-2-4-8-17/h2-4,7-8,13-14,18-19,27,30H,5-6,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTMAJAPPIIIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)OC6CCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsKey steps include nitration, esterification, and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Structural Representation
The compound can be represented using various chemical notation systems:
- SMILES :
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OC5CCCC5 - InChI :
InChI=1S/C23H24N2O7/c1-12-20(23(27)32-13-5-2-3-6-13)21(22-15(24-12)7-4-8-17(22)26)14-9-18-19(31-11-30-18)10-16(14)25(28)29/h9-10,13,21,24H,2-8,11H2,1H3
Pharmacological Studies
Cyclopentyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo... has been investigated for its potential antimicrobial and anticancer properties. Its unique structural features allow it to interact with various biological targets:
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives of hexahydroquinoline have shown promising results in inhibiting tumor growth in vitro and in vivo.
Synthetic Chemistry
This compound serves as a valuable precursor in the synthesis of more complex organic molecules. Its reactivity allows for various modifications that can lead to new derivatives with enhanced biological activities.
Synthetic Route Example
A common synthetic route involves the condensation reaction of cyclopentyl derivatives with nitro-substituted benzodioxoles under controlled conditions to yield products with specific pharmacological properties.
Material Science
Due to its unique chemical structure, cyclopentyl 2-methyl... is also being explored for applications in material science. Its ability to form stable complexes can be utilized in the development of new materials with specific properties.
Biological Mechanism Exploration
The mechanism of action of this compound involves its interaction with various enzymes and receptors within biological systems. Understanding these interactions is crucial for elucidating its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of hexahydroquinoline derivatives with variations in substituents and ester groups. Below is a comparative analysis with structurally analogous compounds (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Electronic Properties The nitro group in the target compound is strongly electron-withdrawing, likely reducing electron density in the benzodioxole ring compared to the bromo (moderately electron-withdrawing) and methoxy/hydroxy (electron-donating) groups in analogs . This difference may influence reactivity in electrophilic substitution or hydrogen-bonding interactions .
Ester Group Impact on Lipophilicity
- The cyclopentyl ester in the target compound and analogs confers greater steric hindrance and rigidity compared to the cyclohexyl ester in . Cyclohexyl’s larger size may enhance lipid solubility but reduce bioavailability due to poor membrane permeability.
Ring Puckering and Conformation The hexahydroquinoline core’s puckering, analyzed via Cremer-Pople coordinates , is influenced by substituents. For instance, bulky groups (e.g., bromo or nitro) at position 4 may distort the chair conformation, affecting binding to biological targets or crystal packing .
This difference could impact solubility or crystallinity .
Research Implications and Gaps
While structural data for these compounds are accessible via crystallographic tools (e.g., SHELX ), biological or catalytic activity studies are absent in the provided evidence. Further research should:
- Compare solubility and stability across analogs.
- Explore structure-activity relationships (SAR) for biological targets.
- Utilize graph-set analysis to map hydrogen-bonding networks in crystal structures.
Biological Activity
Cyclopentyl 2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 404.44 g/mol. Its structure features a quinoline core with multiple functional groups that are thought to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The nitro group and quinoline core are crucial for its pharmacological effects. Preliminary studies suggest that it may act on:
- Enzymatic pathways : Potential inhibition of specific enzymes involved in inflammatory processes.
- Receptor interactions : Modulation of receptor activity related to pain and inflammation.
Antimicrobial Activity
Research indicates that cyclopentyl derivatives exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several models. For instance:
- In vivo studies have shown reduced edema in animal models when treated with the compound.
- Cell culture experiments indicated a decrease in pro-inflammatory cytokines upon treatment with this compound.
Cytotoxicity and Anticancer Potential
Initial investigations into the cytotoxic effects of cyclopentyl derivatives have yielded promising results:
- Cancer Cell Lines : The compound has been tested against several cancer cell lines (e.g., breast cancer and leukemia), showing significant cytotoxicity with IC50 values in the low micromolar range.
- Mechanisms of Action : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced edema in murine models | |
| Cytotoxicity | IC50 values < 10 µM in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of cyclopentyl derivatives indicated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Case Study 2: Anti-inflammatory Effects
In an experimental model of acute inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.
Q & A
Q. How do researchers reconcile conflicting SAR data across analogs?
- Methodological Answer : Perform QSAR modeling (e.g., CoMFA, CoMSIA) to identify critical descriptors (e.g., logP, polar surface area). Cross-correlate with crystallographic data to assess conformational flexibility. Validate via synthesis of hybrid analogs (e.g., replacing cyclopentyl with isopropyl ester) .
Crystallography and Structural Dynamics
Q. Which metrics quantify puckering in the hexahydroquinoline core?
Q. How does the nitro group’s resonance affect the compound’s electronic structure?
- Methodological Answer : Perform NBO analysis (Gaussian09) to quantify hyperconjugation (e.g., ). UV-Vis spectroscopy (λ = 320 nm) and TD-DFT calculations correlate with charge-transfer transitions .
Biological Activity Profiling
Q. What assays best characterize the compound’s anti-inflammatory potential?
- Methodological Answer : Use LPS-induced RAW264.7 macrophages to measure TNF-α suppression (ELISA). Compare with COX-2 inhibition (colorimetric assay, Cayman Chemical) and molecular docking to identify key binding residues (e.g., Arg120, Tyr355) .
Q. How can metabolic stability be assessed in vitro?
- Methodological Answer : Conduct microsomal incubation (human liver microsomes, NADPH) with LC-MS/MS quantification. Calculate intrinsic clearance () and half-life (). Use CYP450 inhibition assays (fluorogenic substrates) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
